molecular formula C11H8BrNO2 B581166 Methyl 5-bromoquinoline-2-carboxylate CAS No. 1355174-78-5

Methyl 5-bromoquinoline-2-carboxylate

Cat. No.: B581166
CAS No.: 1355174-78-5
M. Wt: 266.094
InChI Key: CWPHCBOAHXYHJF-UHFFFAOYSA-N
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Description

Methyl 5-bromoquinoline-2-carboxylate is a chemical compound with the molecular formula C11H8BrNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-bromoquinoline-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of quinoline-2-carboxylic acid followed by esterification. The reaction typically uses bromine as the brominating agent and methanol for esterification under acidic conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale bromination and esterification processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromoquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted quinoline derivatives
  • Oxidized or reduced quinoline compounds
  • Coupled aromatic compounds

Scientific Research Applications

Methyl 5-bromoquinoline-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the development of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown promise in developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5-bromoquinoline-2-carboxylate involves its interaction with various molecular targets. The bromine atom and the quinoline ring play crucial roles in its reactivity. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

  • Methyl 5-chloroquinoline-2-carboxylate
  • Methyl 5-fluoroquinoline-2-carboxylate
  • Methyl 5-iodoquinoline-2-carboxylate

Comparison: Methyl 5-bromoquinoline-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative often exhibits different reactivity and selectivity in chemical reactions. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

methyl 5-bromoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)10-6-5-7-8(12)3-2-4-9(7)13-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPHCBOAHXYHJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90719255
Record name Methyl 5-bromoquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355174-78-5
Record name Methyl 5-bromoquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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